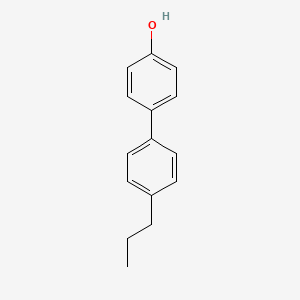

4-(4-n-Propylphenyl)phenol

Description

4-(4-n-Propylphenyl)phenol (CAS: 59748-39-9, molecular formula: C₁₅H₁₆O) is a phenolic compound featuring a biphenyl backbone substituted with a hydroxyl group and an n-propyl chain at the para positions. This structure confers unique electronic and steric properties, making it a subject of interest in materials science and organic chemistry.

Properties

IUPAC Name |

4-(4-propylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11,16H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXLUHHXKDPSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545376 | |

| Record name | 4'-Propyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59748-39-9 | |

| Record name | 4'-Propyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-n-Propylphenyl)phenol typically involves the following steps:

Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydroxylation: The resulting propyl-substituted biphenyl undergoes hydroxylation using a strong oxidizing agent like potassium permanganate or a hydroxylating agent such as phenol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Catalytic Alkylation: Using advanced catalytic systems to enhance the efficiency of the alkylation step.

Controlled Hydroxylation: Employing controlled reaction conditions to achieve selective hydroxylation.

Chemical Reactions Analysis

Types of Reactions: 4-(4-n-Propylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-n-Propylphenyl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-n-Propylphenyl)phenol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways: It can influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Differences

- 4-(4-n-Propylphenyl)phenol: Biphenyl system with a hydroxyl group and n-propyl substituent.

- 4-Propylphenol (CAS: 645-56-7): Single benzene ring with a hydroxyl and n-propyl group .

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Imidazole-linked biphenyl system with hydroxyl and phenyl groups .

The extended π-conjugation in biphenyl and imidazole derivatives enhances electron delocalization, critical for NLO properties, whereas alkylphenols (e.g., 4-Propylphenol) exhibit simpler electronic profiles .

Physical and Chemical Properties

Melting Points and Solubility

The biphenyl and imidazole derivatives exhibit higher melting points due to rigid, conjugated structures, while alkylphenols remain liquids at room temperature .

Nonlinear Optical (NLO) Properties

Inferred based on reduced conjugation compared to imidazole derivatives. The imidazole compound’s high β and χ³ arise from strong π→π transitions and charge-transfer states, enabled by its conjugated heterocyclic core .

Biological Activity

4-(4-n-Propylphenyl)phenol, also known as propylphenol, is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula : CHO

Molecular Weight : 224.29 g/mol

IUPAC Name : this compound

The compound features a biphenyl structure with a propyl group attached to one of the phenolic rings. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism of action may involve:

- Disruption of Cell Membranes : The compound can integrate into bacterial membranes, leading to increased permeability and cell death.

- Metabolic Interference : It may inhibit key metabolic pathways essential for bacterial survival.

A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent.

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly important in mitigating cellular damage associated with chronic diseases and aging.

The antioxidant effects are attributed to:

- Scavenging Reactive Oxygen Species (ROS) : The compound can neutralize ROS, preventing cellular damage.

- Modulation of Antioxidant Enzymes : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively studied. It primarily acts through the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses.

Research Findings

- In Vitro Studies : In human monocytic cell lines, treatment with this compound significantly reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6 after stimulation with lipopolysaccharides (LPS).

- In Vivo Studies : Animal models demonstrated reduced symptoms of inflammatory diseases such as rheumatoid arthritis when treated with this compound.

Anticancer Activity

Emerging research suggests that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 15.4 | Induction of apoptosis |

| Breast Cancer | 12.3 | Cell cycle arrest at G1 phase |

| Lung Cancer | 20.1 | Inhibition of angiogenesis |

A study highlighted significant reductions in cell viability in prostate cancer cells after treatment with varying concentrations over a period of 48 hours, indicating its potential as a therapeutic agent.

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound effectively inhibited bacterial growth at low concentrations, supporting its use as a natural preservative in food products. -

Anti-inflammatory Research :

In experimental models of acute lung injury induced by LPS, administration of this compound resulted in significantly decreased inflammatory cell infiltration and cytokine levels compared to control groups, suggesting its therapeutic potential in treating respiratory diseases. -

Anticancer Investigation :

A recent investigation into the effects on breast cancer cells revealed that treatment with this compound led to increased apoptosis markers and reduced proliferation rates, indicating promising anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.